N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C11H12ClF2N3 |
|---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H11F2N3.ClH/c1-16-6-5-10(15-16)14-7-8-3-2-4-9(12)11(8)13;/h2-6H,7H2,1H3,(H,14,15);1H |
InChI Key |
HPAXNQGRJOPYNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=C(C(=CC=C2)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1-Methyl-1H-pyrazol-3-amine
This precursor is typically synthesized via cyclization or reduction methods. A common approach involves:
- Cyclization of hydrazine derivatives with diketones or ketoesters under acidic/basic conditions.
- Reduction of nitro intermediates (e.g., 1-methyl-3-nitro-1H-pyrazole) using tin(II) chloride (SnCl₂) in HCl.
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reduction | SnCl₂, HCl, H₂O, 30°C, 2 h | 51% | |
| Cyclization | Hydrazine hydrate, 2,4-pentanedione, DMF | 44–67% |
Key Notes :
- Reduction methods are often preferred for simplicity and scalability.
- Cyclization routes allow greater control over substituent positions.
Step 2: Alkylation of the Amine Group
The critical alkylation step involves nucleophilic substitution between 1-methyl-1H-pyrazol-3-amine and 2,3-difluorobenzyl bromide.
Reaction Conditions
Optimal conditions vary based on the base and solvent:
| Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | RT | 12–24 h | 60–75% | |
| NaH | THF | 0°C to RT | 4–6 h | 70–80% | |
| DIPEA | DCM | RT | 8–12 h | 55–65% |
Mechanism :
- Deprotonation : The base abstracts a proton from the pyrazole amine, generating a nucleophilic amide.
- Nucleophilic Attack : The amide attacks 2,3-difluorobenzyl bromide, displacing bromide.
- Quenching : The reaction is quenched with aqueous acid, and the product is extracted.
Challenges :
- Steric Hindrance : The difluorobenzyl group may slow the reaction; elevated temperatures (e.g., 50°C) can mitigate this.
- Byproduct Formation : Competing elimination or side alkylation may occur without precise stoichiometric control.
Alternative Routes
For specialized applications, alternative methods include:
Microwave-Assisted Synthesis
Catalytic Alkylation
- Catalysts : Palladium or copper complexes can facilitate cross-coupling reactions (e.g., Buchwald-Hartwig amination).
- Yield : 50–70%, depending on ligand choice.
Purification and Characterization
Post-synthesis purification typically involves:
- Extraction : Organic layer (e.g., DCM) is separated and dried over MgSO₄.
- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) isolates the pure product.
- Spectroscopic Analysis :
Comparison with Analogous Compounds
The synthesis of this compound shares parallels with other pyrazole derivatives:
Impact of Substituent Position :
- Amine at Position 3 : Lower nucleophilicity compared to position 4, requiring stronger bases (e.g., NaH).
- Methyl at Position 1 : Enhances steric protection, reducing side reactions.
Industrial and Research Applications
This compound serves as a building block in:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the difluorobenzyl group, resulting in the formation of partially or fully reduced derivatives.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can modulate its activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine
- CAS : 1855910-52-9
- Molecular Formula : C₁₂H₁₄ClF₂N₃ (molar mass: 273.71 g/mol) .
- Key Differences: The methyl group is positioned at the 5- instead of the 3-position of the pyrazole ring.
- Synthesis : Likely involves similar reductive amination or coupling strategies as other difluorobenzyl-substituted pyrazoles (e.g., ).
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- CAS: Not explicitly provided.
- Molecular Formula : C₁₂H₁₅N₅ (molar mass: 229.29 g/mol) .
- Cyclopropylamine as the amine source may enhance metabolic resistance compared to benzylamines.
- Synthesis : Utilizes copper-catalyzed coupling (e.g., with cesium carbonate and copper(I) bromide), differing from the main compound’s synthetic routes .
Rilapladib (SB-659032)
- CAS : 412950-08-4
- Molecular Formula : C₄₀H₃₉F₅N₃O₃S (molar mass: 735.80 g/mol) .
- Key Differences: Incorporates a 2,3-difluorobenzylthio group within a larger quinoline-acetamide scaffold. Designed for atherosclerosis treatment, highlighting the therapeutic relevance of the difluorobenzyl motif.
- Activity : Demonstrates how fluorinated benzyl groups enhance target engagement (e.g., lipoprotein-associated phospholipase A2 inhibition) .
Data Table: Structural and Physicochemical Comparison
Limitations and Discrepancies
- Molecular Formula Ambiguity : The presence of chlorine in the main compound’s formula (C₁₁H₁₂ClF₂N₃) is unexplained in the source , necessitating further verification.
- Data Gaps : Physicochemical properties (e.g., solubility, logP) and biological activity data for the main compound are absent in the provided evidence.
Biological Activity
N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₂F₂N₃, with a molecular weight of approximately 259.68 g/mol. The compound features a pyrazole ring substituted with a difluorobenzyl group, contributing to its lipophilicity and metabolic stability. The presence of fluorine atoms enhances its binding affinity to biological targets, which is critical for its therapeutic applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Pyrazole Ring : The initial step usually involves the reaction of appropriate hydrazine derivatives with carbonyl compounds.
- Substitution Reaction : The difluorobenzyl moiety is introduced via nucleophilic substitution using difluorobenzyl halides.
- Purification : The final product is purified through recrystallization or chromatography to achieve the desired purity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown efficacy against human breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating chronic inflammatory diseases.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The difluorobenzyl group enhances hydrophobic interactions and π-π stacking with aromatic residues in target proteins, which may increase binding affinity and specificity .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,3-Difluorobenzyl)-4-sulfamoyl-benzamide | Contains sulfonamide moiety | Potentially different due to sulfonamide functionality |
| 2,3-Difluorobenzyl alcohol | Alcohol functional group | Different reactivity patterns due to hydroxyl group |
| 2,3-Difluorobenzyl bromide | Halogenated benzyl derivative | Reactivity influenced by bromine substituent |
This table illustrates how variations in structure can lead to differing biological activities among compounds related to this compound.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the compound's effect on various cancer cell lines, revealing IC50 values that suggest potent anticancer activity comparable to established chemotherapeutics .
- Anti-inflammatory Research : Another investigation focused on its anti-inflammatory effects in animal models of arthritis, demonstrating significant reductions in swelling and pain markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
